5-Chloro-2,4-dimethoxyaniline
Overview
Description
5-Chloro-2,4-dimethoxyaniline is a chemical compound that is derived from nitrobenzene. It is a variant of aniline where the benzene ring is substituted with chlorine and methoxy groups at specific positions. The compound is of interest due to its potential applications in various chemical syntheses and its structural properties that may influence its physical and chemical behavior.
Synthesis Analysis
The synthesis of 5-Chloro-2,4-dimethoxyaniline is described in a study where it is produced from 2,5-dimethoxy-4-chloro-nitrobenzene using iron powder in a mixture of ethanol and water as the medium . The research explores various reduction conditions, including the molar ratios of nitrobenzene to iron powder and to acetic acid, the volume ratio of ethanol to water, the type of electrolyte used, and the molar ratio of nitrobenzene to electrolyte. After examining these conditions, the study proposes an optimum condition for the production of 5-Chloro-2,4-dimethoxyaniline.
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 5-Chloro-2,4-dimethoxyaniline, the structure of related compounds such as 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes with chloranilic acid is analyzed . These studies provide insights into how substitutions on the benzene ring can affect molecular interactions, such as hydrogen bonding and crystal packing, which are also relevant for understanding the behavior of 5-Chloro-2,4-dimethoxyaniline.
Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2,4-dimethoxyaniline are not explicitly detailed in the provided papers. However, the synthesis process itself involves a reduction reaction where the nitro group of the precursor compound is reduced to an amine group . This reaction is fundamental to the production of 5-Chloro-2,4-dimethoxyaniline and showcases its reactivity under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,4-dimethoxyaniline are not directly reported in the provided papers. However, the study of related compounds and their phase transitions, vibrations, and methyl group tunneling can give a general idea of the properties that 5-Chloro-2,4-dimethoxyaniline might exhibit . For instance, the phase transition behavior and the effect of crystal packing on the properties of the compound can be inferred to some extent from the behavior of similar compounds.
Scientific Research Applications
Crystal Structure Analysis
5-Chloro-2,4-dimethoxyaniline has been used in the formation of inorganic-organic hybrid complexes, such as with Zn(II), characterized by X-ray crystallography. This complex demonstrated a layered organization of ZnCl4 2- inorganic entities, water molecules, and -NH3+ groups (Glaoui et al., 2009).
Synthesis of Organic Cation Monophosphate
Another study focused on the synthesis and characterization of a new organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate. This compound, exhibiting a unique crystal structure, was investigated using methods such as NMR spectroscopy and IR thermal analysis (Kefi et al., 2007).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of phthalocyanine derivatives, including those substituted with 5-chloro-2,4-dimethoxyaniline, revealed potential applications in photodynamic therapy (PDT). These studies focused on the effects of the substituted groups and central metal ions on the properties of phthalocyanines (Demirbaş et al., 2017).
Conductive Polymer Research
5-Chloro-2,4-dimethoxyaniline has also played a role in the development of conductive polymers. Studies on poly(2,5-dimethoxyaniline) (PDMA) explored its properties, including its efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple, and its potential applications in electrochemical devices (Storrier et al., 1994).
Solubility Measurement and Correlation
The solubility of derivatives like 4-chloro-2,5-dimethoxyaniline in various solvents has been extensively studied. These studies provide valuable data for the chemical processing and manufacturing industries, offering insights into the preferred solvents for specific chemical reactions and product separation processes (Zhang et al., 2015).
Detection of Amino Acids
5-Chloro-2,4-dimethoxyaniline-based polymers have been utilized in the detection of amino acids like glutamic acid. Research has shown that such polymers can enhance the oxidation of glutamic acids, indicating potential applications in bioanalytical chemistry (Zeng et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2,4-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCMNCWEUMBNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059153 | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethoxyaniline | |
CAS RN |
97-50-7 | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, 5-chloro-2,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,4-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLORO-2,4-DIMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ646979LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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